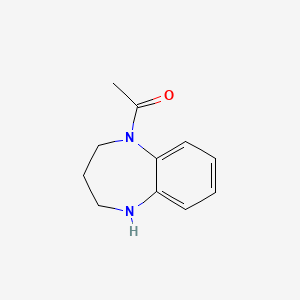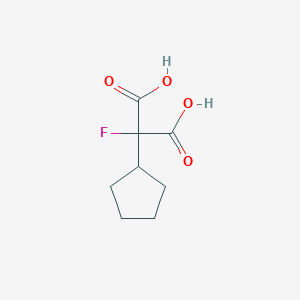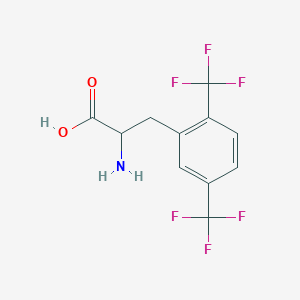
Acide 4-(trifluorométhylsulfonimidoyl)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylsulfonimidoyl)benzoic acid is a chemical compound with the molecular formula C8H5F3NO4S. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which allows for diverse applications, including drug synthesis, material science, and catalysis.
Applications De Recherche Scientifique
4-(Trifluoromethylsulfonimidoyl)benzoic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may interact with targets involved in fungal growth and proliferation.
Mode of Action
Its derivatives, salicylanilide esters, have shown antifungal activity . The compound’s interaction with its targets could potentially lead to changes in the cellular processes of the fungi, inhibiting their growth and proliferation .
Biochemical Pathways
It’s known that the compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . This suggests that the compound may affect pathways related to fungal growth and proliferation.
Result of Action
It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may inhibit fungal growth and proliferation at the molecular and cellular levels.
Méthodes De Préparation
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Des Réactions Chimiques
4-(Trifluoromethylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethylsulfonimidoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethylsulfonimidoyl)benzoic acid can be compared with other similar compounds, such as 4-(Trifluoromethyl)benzoic acid . While both compounds contain a trifluoromethyl group, the presence of the sulfonimidoyl group in 4-(Trifluoromethylsulfonimidoyl)benzoic acid provides additional reactivity and functional versatility. This makes it unique and suitable for a broader range of applications in scientific research and industrial processes.
Similar compounds include:
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzaldehyde
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUYKKEPGSDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2386337.png)
![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)
![N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386340.png)




![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)


![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)
